KS176

Descripción

Structure

3D Structure

Propiedades

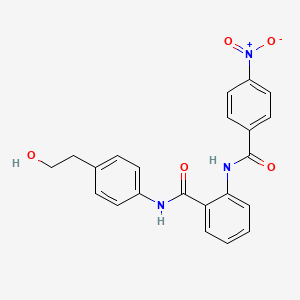

IUPAC Name |

N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5/c26-14-13-15-5-9-17(10-6-15)23-22(28)19-3-1-2-4-20(19)24-21(27)16-7-11-18(12-8-16)25(29)30/h1-12,26H,13-14H2,(H,23,28)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWQQWSXYYXVGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CCO)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of KS176

For Researchers, Scientists, and Drug Development Professionals

Abstract

KS176 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette sub-family G member 2 (ABCG2).[1] This transporter protein is a key contributor to multidrug resistance in cancer cells, actively extruding a wide range of chemotherapeutic agents and thereby reducing their efficacy. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its direct inhibitory effects on BCRP. The guide includes available quantitative data, outlines relevant experimental protocols, and presents a conceptual diagram of its established role in blocking substrate efflux.

Core Mechanism of Action: Direct BCRP/ABCG2 Inhibition

The primary and well-established mechanism of action of this compound is the direct inhibition of the BCRP/ABCG2 transporter. BCRP is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to transport substrates across the cell membrane. This compound interferes with this process, leading to the intracellular accumulation of BCRP substrates, such as certain anticancer drugs.

While the precise molecular interactions between this compound and the BCRP transporter have not been fully elucidated in the public domain, its inhibitory effect has been demonstrated through various in vitro assays.

Quantitative Data

The inhibitory potency of this compound against BCRP has been quantified using different assay systems. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of this compound required to inhibit 50% of BCRP activity.

| Assay Type | IC50 Value (µM) |

| Pheophorbide A (Pheo A) Efflux Assay | 0.59 |

| Hoechst 33342 Efflux Assay | 1.39 |

Table 1: IC50 values for this compound in different BCRP inhibition assays.

Signaling Pathways

Currently, there is no direct scientific evidence available to suggest that this compound's inhibitory effect on BCRP is mediated through the modulation of specific signaling pathways. While pathways such as PI3K/AKT and JNK have been shown to regulate the expression and function of ABCG2, studies directly linking this compound to these pathways are absent from the available literature. Therefore, the prevailing understanding is that this compound acts as a direct inhibitor of the transporter protein itself, rather than affecting its upstream regulatory pathways.

The following diagram illustrates the established mechanism of this compound as a direct BCRP inhibitor, independent of known signaling pathway modulation.

Caption: Direct inhibition of the BCRP/ABCG2 transporter by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the inhibitory activity of this compound on BCRP.

BCRP Substrate Efflux Assay (e.g., using Mitoxantrone or Pheophorbide A)

This assay measures the ability of a compound to inhibit the BCRP-mediated efflux of a fluorescent substrate.

Workflow:

Caption: Workflow for a BCRP substrate efflux assay.

Detailed Methodologies:

-

Cell Culture: BCRP-overexpressing cells (e.g., HEK-293/BCRP) and the corresponding parental cell line (lacking BCRP expression) are cultured under standard conditions.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the assay medium.

-

Assay Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The culture medium is removed, and cells are washed with a suitable buffer (e.g., PBS or HBSS).

-

Cells are pre-incubated with the various concentrations of this compound or a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.

-

The fluorescent BCRP substrate is then added to all wells, and the plate is incubated for another set period (e.g., 30-60 minutes) at 37°C.

-

The incubation is stopped by aspirating the medium and washing the cells with ice-cold buffer to remove the extracellular substrate.

-

The intracellular fluorescence is quantified using a fluorescence plate reader or by flow cytometry.

-

-

Data Analysis: The fluorescence intensity in the BCRP-overexpressing cells treated with this compound is compared to that of the vehicle-treated control cells. The data is normalized to the parental cells to account for passive diffusion. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a selective inhibitor of the BCRP/ABCG2 transporter. Its mechanism of action is characterized by the direct inhibition of the transporter's efflux function, leading to increased intracellular concentrations of BCRP substrates. Quantitative analysis has established its potent inhibitory activity in the sub-micromolar to low micromolar range. While the direct interaction with BCRP is evident, further research is required to elucidate the precise molecular binding site and to investigate any potential secondary effects on cellular signaling pathways that might contribute to its overall activity. The experimental protocols described herein provide a framework for the continued investigation and characterization of this compound and other BCRP inhibitors.

References

The Cellular Function of KS176: A Technical Guide to a Selective BCRP/ABCG2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

KS176 is a potent and selective small-molecule inhibitor of the ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as Breast Cancer Resistance Protein (BCRP). This transporter plays a critical role in cellular defense mechanisms by actively extruding a wide range of xenobiotics, including many chemotherapeutic agents, from the cell.[1] Overexpression of BCRP is a significant contributor to the development of multidrug resistance (MDR) in cancer cells, a major obstacle in the successful treatment of various malignancies.[2][3][4][5] This technical guide provides an in-depth overview of the function of this compound in cells, focusing on its mechanism of action, its impact on cellular signaling, and the experimental methodologies used to characterize its activity.

Core Function of this compound: Inhibition of BCRP-Mediated Efflux

The primary function of this compound in a cellular context is the direct inhibition of the BCRP transporter. BCRP is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to transport substrate molecules across the cell membrane, against their concentration gradient.[2][6] This process effectively reduces the intracellular concentration of cytotoxic drugs, thereby diminishing their therapeutic efficacy.[1]

This compound acts as a non-competitive inhibitor of BCRP, meaning it binds to a site on the transporter that is distinct from the substrate-binding site. This binding event induces a conformational change in the BCRP protein, which impairs its ability to transport substrates out of the cell. A notable characteristic of this compound is its high selectivity for BCRP, with no significant inhibitory activity observed against other major ABC transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 1 (MRP1).

The inhibition of BCRP by this compound leads to the intracellular accumulation of BCRP substrates. In the context of cancer therapy, this translates to an increased concentration of chemotherapeutic drugs within cancer cells, thereby restoring their sensitivity to treatment and offering a promising strategy to overcome BCRP-mediated multidrug resistance.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are key metrics for evaluating its efficacy.

| Assay Type | Substrate | IC50 Value (μM) | Reference |

| Pheophorbide A (Pheo A) Efflux Assay | Pheophorbide A | 0.59 | [2][7] |

| Hoechst 33342 Efflux Assay | Hoechst 33342 | 1.39 | [2][7] |

Signaling Pathways and Cellular Consequences of BCRP Inhibition

The function of BCRP is intricately linked to various cellular signaling pathways that regulate its expression and activity. Furthermore, the inhibition of BCRP by molecules like this compound can have significant downstream consequences on cellular processes beyond simple drug accumulation.

Upstream Regulation of BCRP/ABCG2

The expression of the ABCG2 gene is controlled by several signaling pathways that are often dysregulated in cancer:

-

PI3K/Akt Pathway: Activation of the PI3K/Akt signaling cascade has been shown to upregulate BCRP expression and promote its translocation to the plasma membrane, thereby enhancing its drug efflux activity.[5][7]

-

Nrf2 Pathway: The transcription factor Nrf2, a master regulator of the antioxidant response, can directly bind to the antioxidant response element (ARE) in the ABCG2 promoter, leading to its transcriptional activation.[2][4] Constitutive activation of Nrf2 in cancer cells contributes to chemoresistance through the upregulation of BCRP.[2][4]

-

HER2 Signaling: Overexpression of human epidermal growth factor receptor 2 (HER2) can lead to the upregulation of BCRP through the activation of the PI3K/Akt and NF-κB signaling pathways.[5][7]

Downstream Cellular Effects of BCRP Inhibition

Inhibition of BCRP by this compound can lead to several downstream cellular consequences:

-

Reversal of Multidrug Resistance: The most direct effect is the increased intracellular retention of chemotherapeutic drugs, leading to the resensitization of resistant cancer cells to therapy.

-

Cell Cycle Arrest: Studies have shown that the suppression of BCRP function can lead to an accumulation of cells in the G0/G1 phase of the cell cycle. This effect is associated with the downregulation of cyclin D3 and the upregulation of the cell cycle inhibitor p21.[6]

-

Induction of Apoptosis: By increasing the intracellular concentration of cytotoxic agents, BCRP inhibition can indirectly lead to the activation of apoptotic pathways and programmed cell death.

Experimental Protocols

The characterization of this compound as a BCRP inhibitor relies on specific in vitro assays. Below are detailed methodologies for two key experiments.

Pheophorbide A (Pheo A) Efflux Assay

This assay measures the ability of a compound to inhibit the BCRP-mediated efflux of the fluorescent substrate Pheophorbide A from cells overexpressing BCRP.

Materials:

-

HEK-293 cells stably transfected with human BCRP (HEK-BCRP) and parental HEK-293 cells.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Pheophorbide A (stock solution in DMSO).

-

This compound (stock solution in DMSO).

-

Ko143 (a known potent BCRP inhibitor, as a positive control).

-

Phosphate-buffered saline (PBS).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed HEK-BCRP and parental HEK-293 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound and the positive control (Ko143) in DMEM. Remove the culture medium from the wells and add the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Substrate Loading: Add Pheophorbide A to each well to a final concentration of 10 µM.

-

Incubation: Incubate the plate for 1 hour at 37°C in the dark to allow for substrate accumulation and efflux.

-

Washing: Aspirate the medium and wash the cells twice with ice-cold PBS to remove extracellular Pheo A.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a plate reader with an excitation wavelength of 488 nm and an emission wavelength of 650 nm.

-

Data Analysis: Subtract the background fluorescence (no-cell control). Normalize the fluorescence signal of the HEK-BCRP cells to the parental HEK-293 cells to determine the BCRP-specific efflux. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Hoechst 33342 Efflux Assay

This assay is based on the principle that BCRP can efflux the DNA-binding fluorescent dye Hoechst 33342. Inhibition of BCRP leads to increased intracellular accumulation and nuclear staining.

Materials:

-

BCRP-overexpressing cancer cell line (e.g., MCF-7/MX) and the parental cell line (MCF-7).

-

RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

-

Hoechst 33342 (stock solution in water).

-

This compound (stock solution in DMSO).

-

Fumitremorgin C (FTC) or Ko143 (as a positive control).

-

Hanks' Balanced Salt Solution (HBSS).

-

Flow cytometer.

Procedure:

-

Cell Preparation: Harvest and resuspend cells in RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Inhibitor Pre-incubation: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add various concentrations of this compound or the positive control and pre-incubate for 30 minutes at 37°C.

-

Substrate Addition: Add Hoechst 33342 to each tube to a final concentration of 5 µM.

-

Incubation: Incubate for 60 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with ice-cold HBSS by centrifugation and resuspend the cell pellet in 500 µL of HBSS.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting with a UV laser and measuring the fluorescence emission in the blue channel.

-

Data Analysis: Gate on the live cell population. The mean fluorescence intensity (MFI) of the cells is proportional to the intracellular concentration of Hoechst 33342. Calculate the percentage of inhibition by comparing the MFI of treated cells to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of the BCRP/ABCG2 transporter in cellular physiology and pharmacology. Its high potency and selectivity make it an ideal candidate for studying the mechanisms of multidrug resistance and for developing strategies to overcome it. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to understand and further investigate the cellular function of this compound. The ability of this compound to reverse BCRP-mediated drug efflux underscores the therapeutic potential of targeting this transporter to improve the efficacy of cancer chemotherapy.

References

- 1. What are ABCG2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Breast cancer resistance protein/ABCG2 is differentially regulated downstream of extracellular signal‐regulated kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - Chen - Translational Cancer Research [tcr.amegroups.org]

KS176: A Selective BCRP/ABCG2 Inhibitor for Preclinical Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

KS176 is a potent and selective small molecule inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2). Developed as a tool for preclinical research, this compound offers high specificity for BCRP, with negligible activity against other major ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). This selectivity makes it a valuable instrument for investigating the specific role of BCRP in drug disposition, multidrug resistance, and physiological processes. This document provides a comprehensive overview of the technical details of this compound, including its inhibitory activity, mechanism of action, and detailed experimental protocols for its characterization.

Core Data Presentation

The inhibitory potency of this compound against BCRP has been quantified using different in vitro assay systems. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Assay Type | BCRP Substrate | IC50 (µM) | Reference |

| Fluorescence-based | Pheophorbide A | 0.59 | [1] |

| Fluorescence-based | Hoechst 33342 | 1.39 | [1] |

Selectivity Profile:

A key feature of this compound is its high selectivity for BCRP over other clinically relevant ABC transporters. Studies have shown that this compound does not inhibit P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 1 (MRP1) at concentrations where it potently inhibits BCRP[2]. This specificity is attributed to its chemical structure, which is related to the P-gp inhibitor tariquidar but lacks the tetrahydroisoquinoline moiety responsible for P-gp affinity[2].

Mechanism of Action

Kinetic studies have elucidated that this compound acts as a noncompetitive inhibitor of BCRP with respect to the substrate pheophorbide A[2]. This suggests that this compound does not bind to the same substrate-binding site as pheophorbide A. Further investigations have revealed evidence for at least three distinct binding sites on the BCRP transporter. One site is occupied by the substrate pheophorbide A, another by the tyrosine kinase inhibitor imatinib, and a third by this compound and its structural analogs. Interestingly, a positive cooperative effect has been observed between imatinib and this compound, indicating that the binding of imatinib enhances the inhibitory effect of this compound, likely through allosteric modulation of the transporter[2][3].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of BCRP inhibition by this compound. Below are representative protocols for the key experiments cited.

BCRP Inhibition Assay using Pheophorbide A Efflux

This assay measures the ability of an inhibitor to block the BCRP-mediated efflux of the fluorescent substrate pheophorbide A from cells overexpressing BCRP.

Materials:

-

HEK293 cells stably transfected with human BCRP (HEK293-BCRP) and parental HEK293 cells.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.

-

Pheophorbide A (stock solution in DMSO).

-

This compound (stock solution in DMSO).

-

Ko143 (positive control inhibitor; stock solution in DMSO).

-

Hanks' Balanced Salt Solution (HBSS) with 1% FBS.

-

Trypsin-EDTA.

-

Flow cytometer with 488 nm excitation and 650 nm emission detection capabilities.

Procedure:

-

Cell Culture: Culture HEK293-BCRP and parental HEK293 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed cells in a 24-well plate and grow to confluence.

-

Incubation: On the day of the experiment, aspirate the culture medium. Wash the cells once with pre-warmed HBSS.

-

Add fresh, pre-warmed culture medium containing 10 µM pheophorbide A, with or without varying concentrations of this compound or 10 µM Ko143 (as a positive control). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Incubate the plates for 1 hour at 37°C, protected from light.

-

Cell Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold HBSS.

-

Trypsinize the cells, and then neutralize the trypsin with culture medium.

-

Transfer the cell suspension to microcentrifuge tubes and centrifuge at 300 x g for 5 minutes at 4°C.

-

Flow Cytometry: Resuspend the cell pellet in ice-cold HBSS with 1% FBS. Analyze the intracellular fluorescence of pheophorbide A using a flow cytometer.

-

Data Analysis: Determine the mean fluorescence intensity (MFI) for each condition. The percentage of BCRP inhibition is calculated as follows: % Inhibition = 100 * (MFI_inhibitor - MFI_BCRP) / (MFI_parental - MFI_BCRP) The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

BCRP Inhibition Assay using Hoechst 33342 Efflux

This assay is similar to the pheophorbide A assay but uses the fluorescent nuclear stain Hoechst 33342 as the BCRP substrate.

Materials:

-

MDCKII cells stably transfected with human BCRP (MDCKII-BCRP) and parental MDCKII cells.

-

Cell culture medium appropriate for MDCKII cells.

-

Hoechst 33342 (stock solution in water or DMSO).

-

This compound (stock solution in DMSO).

-

Phosphate-Buffered Saline (PBS).

-

Fluorescence plate reader or fluorescence microscope.

Procedure:

-

Cell Seeding: Seed MDCKII-BCRP and parental MDCKII cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Incubation: Remove the culture medium and wash the cells with PBS at 37°C.

-

Add pre-warmed PBS containing 5 µM Hoechst 33342, with or without varying concentrations of this compound.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Fluorescence Measurement: After incubation, wash the cells three times with ice-cold PBS to remove extracellular Hoechst 33342.

-

Add fresh PBS to each well and immediately measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~350 nm and emission at ~460 nm.

-

Data Analysis: Calculate the percentage of BCRP inhibition as described for the pheophorbide A assay and determine the IC50 value.

P-glycoprotein (P-gp/MDR1) Inhibition Assay (Calcein-AM Efflux)

This assay is used to determine the selectivity of this compound by assessing its effect on P-gp activity.

Materials:

-

MDCKII cells stably transfected with human P-gp (MDCKII-MDR1).

-

Calcein-AM (stock solution in DMSO).

-

This compound (stock solution in DMSO).

-

Verapamil or another known P-gp inhibitor (positive control).

-

Assay buffer (e.g., HBSS).

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed MDCKII-MDR1 cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Inhibitor Pre-incubation: Remove the culture medium, wash the cells with assay buffer, and then pre-incubate with varying concentrations of this compound or the positive control inhibitor in assay buffer for 15-30 minutes at 37°C.

-

Substrate Addition: Add Calcein-AM to each well to a final concentration of 0.5-1 µM and incubate for an additional 30-60 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells with ice-cold assay buffer to remove extracellular Calcein-AM and measure the intracellular calcein fluorescence (excitation ~485 nm, emission ~520 nm).

-

Data Analysis: An increase in fluorescence compared to the untreated control indicates P-gp inhibition. Quantify the percentage of inhibition and determine the IC50 value if applicable.

MRP1 Inhibition Assay (Calcein-AM Efflux)

This assay assesses the effect of this compound on MRP1 activity, further establishing its selectivity.

Materials:

-

Cells overexpressing MRP1 (e.g., HEK293-MRP1 or specific cancer cell lines).

-

Calcein-AM (stock solution in DMSO).

-

This compound (stock solution in DMSO).

-

MK-571 or another known MRP1 inhibitor (positive control).

-

Assay buffer.

-

Fluorescence plate reader or flow cytometer.

Procedure: The protocol is very similar to the P-gp inhibition assay using Calcein-AM. Cells overexpressing MRP1 are used, and a known MRP1 inhibitor serves as the positive control. The data analysis is also analogous.

Visualizations

BCRP-Mediated Drug Efflux and Inhibition by this compound

Caption: BCRP-mediated drug efflux and its inhibition by this compound.

Experimental Workflow for Determining this compound IC50

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of this compound Selectivity

Caption: Selectivity profile of this compound for ABC transporters.

Conclusion

This compound is a highly selective and potent preclinical tool for the investigation of BCRP/ABCG2. Its well-characterized inhibitory activity and noncompetitive mechanism of action, combined with its lack of off-target effects on P-gp and MRP1, make it an ideal choice for in vitro studies aimed at elucidating the role of BCRP in drug resistance and disposition. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

The Discovery and Characterization of KS176: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, origin, and characterization of KS176, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). The information is compiled to serve as a valuable resource for researchers and professionals involved in oncology drug development and the study of multidrug resistance.

Introduction to this compound

This compound is a small molecule inhibitor identified as a highly selective antagonist of the ATP-binding cassette (ABC) transporter BCRP. Overexpression of BCRP is a significant mechanism of multidrug resistance in cancer cells, actively effluxing a wide range of chemotherapeutic agents and thus reducing their intracellular efficacy. Selective BCRP inhibitors like this compound are therefore of considerable interest as potential adjuvants in chemotherapy to overcome this resistance.

Discovery and Origin

This compound was developed and characterized as part of a study focused on identifying specific inhibitors of the Breast Cancer Resistance Protein (BCRP). The discovery was reported by Pick A, et al. in the journal ChemMedChem in 2010.[1]

The development of this compound stemmed from a medicinal chemistry effort to create a new class of BCRP-specific inhibitors. These compounds are structurally related to tariquidar, a known multidrug resistance modulator. A key design consideration in the synthesis of this new class of inhibitors, including this compound, was the removal of the tetrahydroisoquinoline substructure present in related molecules. This modification was found to be crucial for achieving specificity for BCRP over other ABC transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).

Quantitative Data

The inhibitory potency of this compound against BCRP has been quantified using different substrate-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Assay Type | Substrate | IC50 Value (µM) |

| Pheo A Assay | Pheophorbide A | 0.59 |

| Hoechst Assay | Hoechst 33342 | 1.39 |

Data sourced from MedchemExpress, citing Pick A, et al. ChemMedChem. 2010 Sep 3;5(9):1498-505.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

BCRP Inhibition Assay (General Protocol)

A common method to assess BCRP inhibition involves measuring the intracellular accumulation of fluorescent BCRP substrates in cells overexpressing the transporter.

Objective: To determine the concentration at which an inhibitor (e.g., this compound) reduces the BCRP-mediated efflux of a fluorescent substrate by 50% (IC50).

Materials:

-

HEK-293 cells (or another suitable cell line)

-

HEK-293 cells transfected with and overexpressing human BCRP

-

Fluorescent Substrates: Pheophorbide A or Hoechst 33342

-

Test Inhibitor: this compound

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture both the parental (non-transfected) and BCRP-overexpressing HEK-293 cells in appropriate cell culture medium supplemented with FBS.

-

Cell Seeding: Seed the cells into multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Incubation with Inhibitor: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 1 hour) at 37°C.

-

Substrate Addition: Add the fluorescent BCRP substrate (Pheophorbide A or Hoechst 33342) to the wells, in the continued presence of this compound.

-

Incubation: Incubate the cells with the substrate and inhibitor for a defined duration (e.g., 30-60 minutes) at 37°C, protected from light.

-

Cell Harvesting: Wash the cells with ice-cold PBS to remove extracellular substrate and inhibitor. Detach the cells using a suitable method (e.g., trypsinization).

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cell suspension using a flow cytometer. The excitation and emission wavelengths should be appropriate for the chosen substrate.

-

Data Analysis: The mean fluorescence intensity of the cell population is determined for each inhibitor concentration. The IC50 value is calculated by plotting the fluorescence intensity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Synthesis of this compound (Hypothetical Protocol)

While the precise, step-by-step synthesis of this compound is proprietary to its developers, a plausible synthetic route can be inferred based on its chemical structure and related compounds in the scientific literature. A likely approach would involve a multi-step organic synthesis culminating in the final this compound molecule. The specific details of precursors, reagents, reaction conditions, and purification methods would be outlined in the original research publication.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the BCRP transporter protein. BCRP functions as an ATP-dependent efflux pump. By binding to the transporter, this compound likely prevents the conformational changes necessary for the binding and translocation of substrate molecules across the cell membrane. This leads to an increased intracellular accumulation of chemotherapeutic drugs that are BCRP substrates.

Currently, there is no direct evidence to suggest that this compound modulates specific intracellular signaling pathways beyond its effect on BCRP-mediated drug efflux. The downstream consequences of BCRP inhibition are therefore primarily related to the enhanced activity of co-administered cytotoxic agents.

Experimental Workflow for BCRP Inhibition

References

KS176's role in ABCG2 transporter function

An In-depth Technical Guide on the Role of KS176 in ABCG2 Transporter Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ATP-binding cassette (ABC) transporter, subfamily G, member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a significant contributor to multidrug resistance (MDR) in cancer cells. By actively effluxing a wide range of chemotherapeutic agents, ABCG2 reduces their intracellular concentration and efficacy, posing a major challenge to successful cancer treatment. Consequently, the development of potent and specific ABCG2 inhibitors is a key strategy to overcome MDR. This technical guide focuses on this compound, a selective inhibitor of the ABCG2 transporter, detailing its function, the experimental protocols for its evaluation, and its interaction with relevant signaling pathways.

This compound: A Selective ABCG2 Inhibitor

This compound has been identified as a potent and selective inhibitor of the ABCG2 transporter. Its efficacy in blocking the efflux function of ABCG2 has been demonstrated in various in vitro models.

Quantitative Data on this compound Inhibition of ABCG2

The inhibitory activity of this compound on ABCG2 has been quantified using different substrate-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Assay Type | Substrate | IC50 Value (µM) | Reference |

| Pheo A Efflux Assay | Pheophorbide A | 0.59 | [1] |

| Hoechst Efflux Assay | Hoechst 33342 | 1.39 | [1] |

In addition to IC50 values, studies have shown that this compound at a concentration of 10 µM effectively inhibits the efflux of other fluorescent substrates, such as Mitoxantrone and Pheophorbide a, in HEK-293 cells expressing various ABCG2 orthologs.[1]

Mechanism of Action

Research indicates that this compound acts as a noncompetitive inhibitor of ABCG2 with respect to the substrate pheophorbide A. This suggests that this compound does not bind to the same site as pheophorbide A but rather to an allosteric site, inducing a conformational change in the transporter that impedes its function.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ABCG2 inhibition by compounds like this compound. The following are protocols for key experiments used to characterize ABCG2 inhibitors.

Pheophorbide A (PhA) Efflux Assay

This assay measures the accumulation of the fluorescent substrate pheophorbide A inside cells, which is inversely proportional to the activity of the ABCG2 transporter.

a. Cell Culture:

-

HEK293 cells stably transfected with human ABCG2 (HEK293/ABCG2) and the corresponding vector control cells are commonly used.

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

b. Assay Procedure:

-

Harvest cells and resuspend them in phenol red-free complete medium.

-

Incubate the cells with 1 µM pheophorbide A in the presence or absence of varying concentrations of this compound for 30 minutes.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Incubate the cells in pheophorbide A-free medium for 1 hour at 37°C, with or without the inhibitor.

-

Wash the cells again with cold PBS and keep them on ice until analysis.

-

Analyze the intracellular fluorescence of pheophorbide A using a flow cytometer with an excitation of 488 nm and a 670 nm bandpass filter.

c. Data Analysis:

-

The mean fluorescence intensity of the cell population is determined.

-

The inhibition of ABCG2 activity is calculated by comparing the fluorescence in cells treated with this compound to that of untreated cells.

Hoechst 33342 Efflux Assay

This is another common fluorescence-based assay to measure ABCG2 activity, utilizing the nuclear staining dye Hoechst 33342 as a substrate.

a. Cell Culture:

-

Similar to the Pheophorbide A assay, ABCG2-overexpressing cell lines (e.g., MDCKII-ABCG2) and their parental counterparts are used.

b. Assay Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound for 30 minutes.

-

Add Hoechst 33342 to a final concentration of 5 µM and incubate for an additional 60-120 minutes.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~350 nm and emission at ~460 nm.

c. Data Analysis:

-

The increase in fluorescence due to Hoechst 33342 accumulation is measured.

-

The IC50 value for this compound is determined by plotting the fluorescence intensity against the inhibitor concentration.

Signaling Pathways Regulating ABCG2 Expression

While this compound is a direct inhibitor of ABCG2 function, it is also important for drug development professionals to understand the cellular signaling pathways that regulate the expression of the ABCG2 gene. Modulating these pathways could offer alternative or complementary strategies to overcome MDR.

PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, proliferation, and drug resistance. Studies have shown that activation of the PI3K/AKT pathway can upregulate the expression of ABCG2, thereby contributing to a drug-resistant phenotype. Conversely, inhibition of this pathway can lead to decreased ABCG2 expression and sensitization of cancer cells to chemotherapy.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the MAPK pathway, has also been implicated in the regulation of ABCG2 expression. Increased JNK signaling can lead to the activation of transcription factors, such as c-Jun, which in turn can enhance the transcription of the ABCG2 gene. Inhibition of the JNK pathway has been shown to reduce ABCG2 expression and reverse drug resistance in some cancer models.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of therapeutics aimed at overcoming ABCG2-mediated multidrug resistance. Its high potency and selectivity make it an excellent candidate for further preclinical and clinical investigation. A thorough understanding of its mechanism of action, combined with robust experimental evaluation and an appreciation of the signaling pathways that regulate ABCG2 expression, will be critical for its successful translation into a clinical setting. This guide provides a foundational understanding for researchers and drug development professionals working to combat multidrug resistance in cancer.

References

Preliminary Efficacy of KS176 in Overcoming Chemoresistance in Gastric Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of preliminary studies on KS176, a potent and selective inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter. The focus of this document is the synergistic anti-cancer activity of this compound when used in combination with the topoisomerase I inhibitor, SN-38, in various gastric cancer cell lines. All data and protocols are synthesized from publicly available research, primarily the study titled "Functional genomics reveals an off-target dependency of drug synergy in gastric cancer therapy."

Core Findings: Synergistic Cytotoxicity of this compound and SN-38

This compound demonstrates significant promise in enhancing the efficacy of conventional chemotherapy in gastric cancer models. When combined with SN-38, the active metabolite of irinotecan, this compound reverses the chemoresistance conferred by the ABCG2 drug efflux pump. This synergistic interaction leads to a marked increase in cancer cell death.

Quantitative Analysis of Drug Synergy

The synergistic effect of the this compound and SN-38 combination was rigorously evaluated using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Synergistic Efficacy of SN-38 and ABCG2 Inhibitors in Gastric Cancer Cell Lines

| Cell Line | Drug Combination | Combination Index (CI) | Interpretation |

| SNU-5 | SN-38 + this compound (ABCG2i-2) | < 1 | Synergistic |

| SNU-5 | SN-38 + KO143 (ABCG2i-1) | < 1 | Synergistic |

Mechanism of Action: Overcoming ABCG2-Mediated Drug Efflux

SN-38 is a potent cytotoxic agent that induces cell death by inhibiting topoisomerase I, leading to DNA damage and apoptosis. However, its efficacy is often limited by the overexpression of the ABCG2 transporter in cancer cells, which actively pumps SN-38 out of the cell, thereby reducing its intracellular concentration and therapeutic effect.

This compound acts as a competitive inhibitor of the ABCG2 transporter. By binding to ABCG2, this compound prevents the efflux of SN-38, leading to its intracellular accumulation and subsequent enhancement of its cytotoxic effects.

Figure 1. Mechanism of this compound-mediated sensitization to SN-38.

Experimental Protocols

The following protocols are based on the methodologies described in the foundational research paper.

Cell Culture

-

Cell Lines: Human gastric adenocarcinoma cell lines AGS, SNU-1, SNU-5, and SNU-16 were utilized.

-

Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay

The cytotoxic effects of SN-38, this compound, and their combination were assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells were treated with a dose-response matrix of SN-38 and this compound, both alone and in combination, for 72 hours.

-

Lysis and Luminescence Reading: After incubation, CellTiter-Glo® reagent was added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Luminescence was measured using a microplate reader. The half-maximal inhibitory concentration (IC50) for each drug and the Combination Index (CI) for the drug combination were calculated using appropriate software (e.g., CompuSyn).

Figure 2. Workflow for the cell viability assay.

Signaling Pathways and Logical Relationships

The synergistic effect of this compound and SN-38 is a direct consequence of the inhibition of a specific drug transporter, rather than the modulation of complex signaling cascades. The logical relationship is straightforward: the presence of this compound negates the primary resistance mechanism to SN-38 in ABCG2-overexpressing cells.

Figure 3. Logical relationship of this compound action.

Conclusion and Future Directions

The preliminary data strongly suggest that this compound is a promising agent for combination therapy in gastric cancers that have developed resistance to SN-38 due to ABCG2 overexpression. The synergistic effect observed in vitro warrants further investigation in preclinical and clinical settings. Future studies should focus on elucidating the pharmacokinetic and pharmacodynamic properties of this compound in vivo, as well as exploring its potential in combination with other chemotherapeutic agents that are substrates of the ABCG2 transporter. The development of predictive biomarkers to identify patients most likely to benefit from this combination therapy will be crucial for its successful clinical translation.

The Binding Site of KS176 on the BCRP Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP or ABCG2), is a critical mediator of multidrug resistance in cancer and plays a significant role in the disposition of a wide array of xenobiotics. KS176 has been identified as a potent and selective inhibitor of BCRP, showing promise in overcoming BCRP-mediated drug resistance. Understanding the precise binding interaction of this compound with the BCRP protein is paramount for the rational design of more effective and specific modulators. This technical guide synthesizes the current, albeit limited, understanding of the this compound binding site, proposes a hypothetical model based on existing knowledge of the BCRP drug-binding pocket, and outlines key experimental protocols to definitively elucidate this interaction.

Introduction to BCRP and the Significance of Inhibitors

The Breast Cancer Resistance Protein (BCRP), a member of the ABCG subfamily of transporters, functions as a homodimer or homotetramer to actively efflux a diverse range of substrates from cells.[1] This efflux mechanism contributes to the poor oral bioavailability of certain drugs and is a major factor in the development of resistance to cancer chemotherapeutics. BCRP's broad substrate specificity is attributed to a large, polyspecific drug-binding pocket located within its transmembrane domains (TMDs).[2]

Inhibitors of BCRP, such as this compound, are of significant interest as they can potentially restore the efficacy of anticancer drugs in resistant tumors and improve the pharmacokinetic profiles of BCRP substrate drugs. This compound is a selective BCRP inhibitor, demonstrating activity against BCRP without significantly affecting other major drug transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 1 (MRP1).

Quantitative Data: The Inhibitory Potency of this compound

While direct binding affinity constants (e.g., Kd or Ki) for the this compound-BCRP interaction are not yet publicly available, the half-maximal inhibitory concentrations (IC50) have been determined in functional assays. These values provide a quantitative measure of this compound's potency in blocking the transport activity of BCRP.

| Inhibitor | Substrate | Assay System | IC50 (µM) | Reference |

| This compound | Pheophorbide A | BCRP-overexpressing cells | 0.59 | [1][3] |

| This compound | Hoechst 33342 | BCRP-overexpressing cells | 1.39 | [1][3] |

Table 1: IC50 Values of this compound for BCRP Inhibition. The data indicates that the inhibitory potency of this compound can vary depending on the substrate used in the assay, suggesting potential differences in the binding of substrates and inhibitors within the BCRP drug-binding pocket.

The Putative Binding Site of this compound on BCRP: A Hypothetical Model

Direct experimental evidence pinpointing the specific amino acid residues that constitute the binding site for this compound on the BCRP protein is currently lacking in the scientific literature. However, based on extensive research on the structure and function of BCRP and its interactions with other known inhibitors and substrates, a hypothetical model of the this compound binding site can be proposed.

It is widely accepted that the large, polyspecific drug-binding pocket of BCRP is located within the transmembrane domains (TMDs), near the interface between the lipid bilayer and the cytoplasm. Several studies involving site-directed mutagenesis have identified key residues within the TMDs that are critical for substrate and inhibitor recognition and transport. Of particular note is the arginine residue at position 482 (R482), located in transmembrane helix 3 (TMH3). While not believed to directly bind all substrates, mutations at this position (e.g., R482G or R482T) dramatically alter the substrate specificity of the transporter, indicating its importance in shaping the binding pocket.

Given that this compound is a potent inhibitor, it likely interacts with multiple residues within this central drug-binding cavity. The binding is expected to be driven by a combination of hydrophobic, and potentially hydrogen bonding interactions.

Figure 1: Hypothetical Binding Site of this compound. This diagram illustrates a plausible interaction of this compound within the central drug-binding cavity formed by the transmembrane helices of BCRP.

Experimental Protocols for Elucidating the this compound Binding Site

To move beyond a hypothetical model and precisely map the binding site of this compound on BCRP, a combination of established biochemical and biophysical techniques can be employed. The following are detailed methodologies for key experiments.

Site-Directed Mutagenesis and Functional Analysis

This classical approach is instrumental in identifying critical amino acid residues involved in ligand binding.

Experimental Workflow:

-

Selection of Target Residues: Based on homology models of BCRP and data from other ABC transporters, residues lining the putative drug-binding pocket within the TMDs are selected for mutation. Key residues to consider include those in TMHs 1, 2, 3 (especially R482), 5, and 6.

-

Generation of BCRP Mutants: Site-directed mutagenesis is performed on the cDNA of wild-type BCRP to substitute the selected amino acids with others (e.g., alanine scanning or substitution with residues of different chemical properties).

-

Expression of Mutant Proteins: The mutated BCRP constructs are expressed in a suitable cell line that has low endogenous transporter activity (e.g., HEK293 or Sf9 insect cells).

-

Functional Characterization: The transport activity of the mutant BCRP proteins is assessed using a fluorescent substrate (e.g., Hoechst 33342 or pheophorbide A) in the presence and absence of this compound.

-

Data Analysis: The IC50 value of this compound is determined for each mutant. A significant increase in the IC50 for a particular mutant compared to wild-type BCRP suggests that the mutated residue is important for the binding of this compound.

Figure 2: Site-Directed Mutagenesis Workflow. This flowchart outlines the key steps in identifying amino acid residues critical for this compound binding to BCRP.

Photoaffinity Labeling

This powerful technique allows for the covalent labeling of the binding site, enabling its direct identification.

Experimental Workflow:

-

Synthesis of a this compound Photoprobe: A derivative of this compound is synthesized that incorporates a photoreactive group (e.g., a benzophenone or diazirine) and a tag for detection (e.g., a biotin or a clickable alkyne).

-

Binding and Crosslinking: The photoprobe is incubated with membrane vesicles or purified BCRP. Upon exposure to UV light, the photoreactive group is activated and forms a covalent bond with nearby amino acid residues in the binding pocket.

-

Isolation and Digestion of Labeled BCRP: The covalently labeled BCRP is isolated by immunoprecipitation or affinity chromatography (if a tag is used) and then proteolytically digested (e.g., with trypsin).

-

Mass Spectrometry Analysis: The resulting peptide fragments are analyzed by mass spectrometry to identify the peptide(s) that are covalently modified by the this compound photoprobe.

-

Mapping the Binding Site: The identified peptide sequence reveals the specific region of BCRP that constitutes the binding site for this compound.

Figure 3: Photoaffinity Labeling Workflow. This diagram shows the process of using a light-activated probe to covalently label and identify the this compound binding site on BCRP.

Conclusion and Future Directions

While this compound is a promising and selective inhibitor of BCRP, a detailed, experimentally-validated understanding of its binding site remains an important research goal. The hypothetical model presented here, based on the known architecture of the BCRP drug-binding pocket, provides a framework for initial investigations. The application of rigorous experimental methodologies, particularly site-directed mutagenesis and photoaffinity labeling, will be crucial in elucidating the precise molecular interactions between this compound and the BCRP protein. Such knowledge will not only enhance our fundamental understanding of BCRP-mediated transport but will also pave the way for the structure-based design of next-generation BCRP inhibitors with improved potency and specificity for clinical applications.

References

The Impact of KS176 on Multidrug Resistance Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of KS176, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key mediator of multidrug resistance (MDR) in cancer. This document outlines the core mechanism of action of this compound, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Concepts: this compound and the BCRP/ABCG2 Efflux Pump

Multidrug resistance is a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, actively removing chemotherapeutic agents from cancer cells and thereby reducing their intracellular concentration to sub-therapeutic levels.

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a prominent member of the ABC transporter family. It is a 72 kDa transmembrane protein that utilizes ATP hydrolysis to extrude a wide range of structurally and functionally diverse anticancer drugs, including topotecan, mitoxantrone, and various tyrosine kinase inhibitors. High expression of BCRP/ABCG2 is associated with poor prognosis and resistance to chemotherapy in numerous cancers.

This compound has been identified as a potent and selective small molecule inhibitor of BCRP/ABCG2. By blocking the function of this transporter, this compound can restore the sensitivity of resistant cancer cells to chemotherapeutic agents, offering a promising strategy to overcome multidrug resistance.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound as a BCRP/ABCG2 inhibitor has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below.

| Assay Type | Substrate | IC50 Value (µM) | Reference |

| Hoechst 33342 Efflux | Hoechst 33342 | 1.39 | [1][2] |

| Pheophorbide A Efflux | Pheophorbide A | 0.59 | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe key experimental protocols used to characterize the inhibitory activity of this compound on BCRP/ABCG2.

BCRP/ABCG2-Mediated Drug Efflux Assay (Flow Cytometry)

This protocol is designed to measure the ability of this compound to inhibit the efflux of fluorescent substrates from cells overexpressing BCRP/ABCG2.

Materials:

-

HEK-293 cells stably transfected with human BCRP/ABCG2 (or other suitable cell line)

-

Fluorescent BCRP/ABCG2 substrates (e.g., Pheophorbide A, Mitoxantrone, Hoechst 33342)

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture BCRP/ABCG2-overexpressing cells to 70-80% confluency.

-

Incubation with Substrate and Inhibitor:

-

Harvest and resuspend cells in complete medium.

-

Aliquot cells into tubes.

-

To the test samples, add this compound to the desired final concentration (e.g., 10 µM).

-

To all samples, add the fluorescent substrate (e.g., 5 µM Pheophorbide A).

-

Incubate for 30 minutes at 37°C.

-

-

Efflux Period:

-

Pellet the cells by centrifugation and remove the supernatant.

-

Resuspend the cells in fresh medium (with or without this compound for the test and control samples, respectively).

-

Incubate for 1 hour at 37°C to allow for drug efflux.

-

-

Sample Analysis:

-

Wash the cells with ice-cold PBS.

-

Resuspend the cells in ice-cold PBS for analysis.

-

Analyze the intracellular fluorescence of the cell population using a flow cytometer. Increased fluorescence in the this compound-treated cells compared to the control indicates inhibition of BCRP/ABCG2-mediated efflux.

-

Chemosensitivity Assay (Cell Viability)

This assay determines the ability of this compound to sensitize BCRP/ABCG2-overexpressing cancer cells to a specific chemotherapeutic agent.

Materials:

-

BCRP/ABCG2-overexpressing cancer cell line

-

A chemotherapeutic agent that is a known BCRP/ABCG2 substrate (e.g., SN-38, the active metabolite of irinotecan)

-

This compound

-

Cell viability reagent (e.g., SYTOX dye, MTT, or CellTiter-Glo)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the BCRP/ABCG2-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment:

-

Prepare serial dilutions of the chemotherapeutic agent.

-

Prepare solutions of the chemotherapeutic agent in combination with a fixed, non-toxic concentration of this compound.

-

Treat the cells with the single agents and the combination treatments. Include appropriate vehicle controls.

-

-

Incubation: Incubate the plates for a period appropriate to the cell line and drug (typically 48-72 hours).

-

Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot dose-response curves and determine the IC50 values for the chemotherapeutic agent in the presence and absence of this compound. A significant decrease in the IC50 value in the presence of this compound indicates chemosensitization.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding of this compound's impact.

BCRP/ABCG2-Mediated Multidrug Resistance Pathway

The following diagram illustrates the fundamental mechanism of BCRP/ABCG2-mediated drug efflux and its inhibition by this compound.

Regulatory Pathways of BCRP/ABCG2 Expression

The expression of the ABCG2 gene is regulated by several signaling pathways, which can be activated in response to cellular stress, including exposure to chemotherapeutic agents. Understanding these pathways provides context for the development of resistance.

Experimental Workflow for Assessing Chemosensitization by this compound

The following diagram outlines the logical flow of an experiment designed to test the efficacy of this compound in reversing multidrug resistance.

References

Investigating the Specificity of KS176 for ABCG2: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the specificity of KS176, a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP). Contrary to some initial classifications, this compound is not an antibody but a small molecule inhibitor. ABCG2 is a key protein implicated in multidrug resistance (MDR) in cancer by actively extruding a wide range of chemotherapeutic agents from cancer cells.[1][2] Consequently, the development of specific ABCG2 inhibitors is a critical area of research for overcoming chemoresistance.[3] This document details the quantitative data supporting the specificity of this compound, the experimental protocols for its validation, and visual representations of the underlying mechanisms and workflows.

Data Presentation: Quantitative Analysis of this compound Specificity

The inhibitory activity of this compound against ABCG2 has been quantified using various in vitro assays. The data consistently demonstrates high potency against ABCG2 with minimal to no activity against other major ABC transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), highlighting its specificity.[4]

| Inhibitor | Target Transporter | Assay Type | Substrate | IC50 (µM) | Reference |

| This compound | ABCG2 (BCRP) | Efflux Inhibition | Pheophorbide A | 0.59 | [5] |

| This compound | ABCG2 (BCRP) | Efflux Inhibition | Hoechst 33342 | 1.39 | [5][6] |

| This compound | P-glycoprotein (P-gp) | Efflux Inhibition | N/A | No inhibition | [4][6] |

| This compound | MRP1 | Efflux Inhibition | N/A | No inhibition | [4][6] |

| Ko143 (Reference) | ABCG2 (BCRP) | Efflux Inhibition | N/A | ~Equipotent to this compound | [6] |

| Novobiocin (Reference) | ABCG2 (BCRP) | Efflux Inhibition | N/A | 65 | [6] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the specificity of this compound for ABCG2.

Cell Lines and Culture Conditions

-

Cell Line: HEK293 (Human Embryonic Kidney 293) cells stably transfected to overexpress human ABCG2 (HEK293/ABCG2).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Selection Agent: Geneticin (G418) at a concentration of 1 mg/mL is used to maintain the overexpression of ABCG2.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

ABCG2 Inhibition Assay (Hoechst 33342 Efflux)

This assay measures the ability of an inhibitor to block the efflux of the fluorescent substrate Hoechst 33342 from ABCG2-overexpressing cells, leading to increased intracellular fluorescence.

-

Cell Seeding: Seed HEK293/ABCG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations.

-

Assay Procedure:

-

Wash the cells once with the assay buffer.

-

Add the diluted this compound solutions to the respective wells and pre-incubate for 30 minutes at 37°C.

-

Add Hoechst 33342 to a final concentration of 5 µM to all wells.

-

Incubate the plate for 60 minutes at 37°C, protected from light.

-

Wash the cells three times with ice-cold assay buffer.

-

Measure the intracellular fluorescence using a fluorescence plate reader with excitation at 355 nm and emission at 460 nm.

-

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

ABCG2 Inhibition Assay (Pheophorbide A Efflux)

This assay is similar to the Hoechst 33342 efflux assay but uses a different fluorescent substrate, Pheophorbide A.

-

Cell Seeding and Inhibitor Preparation: Follow the same procedure as for the Hoechst 33342 assay.

-

Assay Procedure:

-

Wash the cells once with the assay buffer.

-

Add the diluted this compound solutions to the respective wells and pre-incubate for 30 minutes at 37°C.

-

Add Pheophorbide A to a final concentration of 2 µM to all wells.

-

Incubate the plate for 60 minutes at 37°C, protected from light.

-

Wash the cells three times with ice-cold assay buffer.

-

Measure the intracellular fluorescence using a fluorescence plate reader with excitation at 410 nm and emission at 670 nm.

-

-

Data Analysis: Calculate the IC50 value as described for the Hoechst 33342 assay.

Cross-Reactivity Assays (P-gp and MRP1)

To determine the specificity of this compound, similar efflux inhibition assays are performed using cell lines overexpressing other ABC transporters, such as P-glycoprotein (e.g., Saos-2/P-gp) and MRP1 (e.g., 2008/MRP1).

-

Methodology: The protocols are analogous to the ABCG2 inhibition assays, but with appropriate substrates for each transporter (e.g., Calcein-AM for P-gp and MRP1).

-

Interpretation: A lack of increase in intracellular fluorescence in the presence of this compound in these cell lines indicates that the compound does not inhibit P-gp or MRP1.[4][6]

Visualizations

Signaling Pathway and Inhibition Mechanism

Caption: Mechanism of ABCG2 inhibition by this compound.

Experimental Workflow for Specificity Testing

Caption: Workflow for determining the specificity of this compound.

Conclusion

The available data robustly supports the classification of this compound as a potent and, critically, a selective inhibitor of the ABCG2 transporter. Its demonstrated lack of activity against other major MDR-associated transporters like P-gp and MRP1 makes it a valuable tool for research into the specific roles of ABCG2 in cancer cell biology and drug resistance.[4][6] Furthermore, this compound and its analogs hold promise as lead structures for the development of novel therapeutic agents to be used in combination with chemotherapy to overcome ABCG2-mediated multidrug resistance.[4] The detailed protocols and workflows provided in this guide offer a framework for the continued investigation and validation of this and other ABCG2-specific inhibitors.

References

- 1. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Specific inhibitors of the breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

Methodological & Application

Application Notes and Protocols for KS176: In Vitro Characterization

For Research Use Only. Not for use in diagnostic procedures.

Introduction

KS176 is a potent and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the MEK1 and MEK2 kinases. The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many human cancers, making it an important target for therapeutic intervention. This compound offers researchers a valuable tool for studying the in vitro consequences of MEK1/2 inhibition in various cellular contexts.

These application notes provide detailed protocols for the in vitro characterization of this compound, including its effects on kinase activity, cell viability, target phosphorylation, and cell proliferation.

Product Information

| Product Name | This compound |

| Appearance | White to off-white solid |

| Molecular Weight | 489.9 g/mol (Hypothetical) |

| Solubility | Soluble in DMSO (>10 mM) |

| Storage | Store at -20°C, protect from light. |

| Purity | >98% (as determined by HPLC) |

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Assay Type |

| MEK1 | 1.2 | LanthaScreen™ Eu Kinase Binding Assay |

| MEK2 | 1.5 | LanthaScreen™ Eu Kinase Binding Assay |

| ERK1 | > 10,000 | Kinase-Glo® Luminescent Kinase Assay |

| ERK2 | > 10,000 | Kinase-Glo® Luminescent Kinase Assay |

| BRAF (V600E) | > 10,000 | Z-LYTE™ Kinase Assay |

| c-RAF | > 10,000 | Z-LYTE™ Kinase Assay |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |

| A375 | Malignant Melanoma | 8.5 | 72 hours |

| HT-29 | Colorectal Carcinoma | 12.1 | 72 hours |

| HCT116 | Colorectal Carcinoma | 15.7 | 72 hours |

| MIA PaCa-2 | Pancreatic Cancer | 25.3 | 72 hours |

| A549 | Lung Carcinoma | > 1,000 | 72 hours |

Signaling Pathway and Experimental Workflow

Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.

Caption: General workflow for the in vitro characterization of this compound.

Detailed Experimental Protocols

In Vitro MEK1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC50 value of this compound against MEK1 kinase.

Materials:

-

MEK1 Kinase, active (e.g., Thermo Fisher Scientific)

-

LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

-

GSK-3β-GST substrate

-

Alexa Fluor™ 647-labeled Kinase Tracer (Thermo Fisher Scientific)

-

5X Kinase Buffer

-

This compound

-

DMSO

-

384-well microplate, low volume, black

Procedure:

-

Compound Preparation: Prepare a 2X serial dilution of this compound in 1X Kinase Buffer containing 4% DMSO. Start with a high concentration (e.g., 20 µM). Include a "no inhibitor" control (2% DMSO) and a "no enzyme" control.

-

Assay Plate Preparation: Add 2.5 µL of the 2X serially diluted this compound or controls to the wells of the 384-well plate.

-

Enzyme/Substrate Mix: Prepare a 2X MEK1/GSK-3β-GST mix in 1X Kinase Buffer. Add 2.5 µL of this mix to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection Mix: Prepare a 2X Detection Mix containing the Eu-anti-GST antibody and the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer.

-

Detection: Add 5 µL of the 2X Detection Mix to each well.

-

Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements (Excitation: 340 nm, Emission: 615 nm and 665 nm).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of cancer cells.

Materials:

-

A375 cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50.

Western Blot for Phospho-ERK (p-ERK)

This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK, the direct downstream target of MEK.

Materials:

-

HT-29 cells (or other suitable cell line)

-

RPMI-1640 with 10% FBS

-

This compound

-

DMSO

-

EGF (Epidermal Growth Factor)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Cell Culture and Serum Starvation: Seed HT-29 cells in a 6-well plate. Once they reach 70-80% confluency, serum-starve the cells overnight in a serum-free medium.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 2 hours.

-

Stimulation: Stimulate the cells with 100 ng/mL EGF for 15 minutes to induce ERK phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and add the ECL substrate.

-

-

Detection: Visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total ERK and a loading control like GAPDH to ensure equal protein loading.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| High IC50 variability | Inconsistent cell seeding density; compound degradation. | Ensure uniform cell seeding; prepare fresh compound dilutions for each experiment; check compound stability. |

| No inhibition of p-ERK | Compound is inactive; incorrect concentration; insufficient stimulation. | Verify compound identity and purity; use a higher concentration range; confirm the activity of the growth factor (EGF). |

| Weak signal in Western Blot | Low protein concentration; antibody issue. | Load more protein; optimize primary and secondary antibody concentrations and incubation times. |

| High background in assays | Contamination; non-specific binding. | Use sterile techniques; ensure proper washing steps; include appropriate controls (e.g., no enzyme, no primary antibody). |

Ordering Information

| Product | Catalog Number | Size |

| This compound | This compound-1MG | 1 mg |

| This compound | This compound-5MG | 5 mg |

| This compound | This compound-10MG | 10 mg |

Application Notes and Protocols for KS176-Mediated BCRP Inhibition in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction